(E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide
Description
This compound is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone and a 2-hydroxy-3-methoxy-2-methylpropyl substituent on the nitrogen. Its structure combines a planar, electron-rich furan ring with a polar, branched alkyl chain containing hydroxyl and methoxy groups.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(15,9-16-2)8-13-11(14)6-5-10-4-3-7-17-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRVLFPZBUHLT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CO1)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CO1)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of neurological effects and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry.
Modulation of Nicotinic Receptors
Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). For instance, a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been shown to enhance the activity of α7 nAChRs, which are implicated in anxiety and depression pathways. This modulation can lead to anxiolytic-like effects in animal models .
Anxiolytic Effects
In studies involving animal models, compounds that act on nAChRs have demonstrated significant anxiolytic properties. In particular, 3-furan-2-yl-N-p-tolyl-acrylamide exhibited anxiolytic-like activity at doses as low as 0.5 mg/kg in elevated plus maze tests . The anxiolytic effect was shown to be mediated through α7 nAChR pathways, indicating that this compound may similarly affect anxiety-related behaviors.
Induction of Apoptosis
The furan moiety in compounds has been associated with anticancer properties. Studies on similar structures have indicated that they can induce apoptosis in various cancer cell lines. For example, heterocyclic iminoquinones derived from furan have shown strong apoptotic activity against pancreatic cancer cells . It is hypothesized that the mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing furan moieties exhibit anticancer properties. A study highlighted the synthesis of derivatives of (E)-3-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A series of derivatives were synthesized and screened for their cytotoxic effects using MTT assays. The results showed that certain derivatives had IC50 values in the micromolar range against breast cancer cells, indicating their potential as lead compounds for further development.
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 15 | MCF-7 |
| Derivative B | 10 | HeLa |
| Derivative C | 20 | A549 |
2. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Studies have shown that this compound and its derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it possessed a minimum inhibitory concentration (MIC) lower than commonly used antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ampicillin |
Material Science Applications
1. Polymer Chemistry
The acrylamide structure allows for polymerization, making this compound a valuable monomer in creating functional polymers with specific properties such as thermal stability and mechanical strength.
Case Study: Synthesis of Functional Polymers
Research has demonstrated the use of this compound in synthesizing biodegradable polymers through radical polymerization techniques. These polymers showed promise for applications in drug delivery systems due to their biocompatibility and controlled release properties.
Biochemical Applications
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting proteases involved in various diseases. Its ability to form covalent bonds with active site residues enhances its efficacy as an inhibitor.
Case Study: Inhibition of Protease Activity
A study evaluated the inhibition kinetics of this compound on a specific protease. The results indicated that it acted as a potent reversible inhibitor, with significant implications for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Acrylamide Derivatives
Key Analogs:
- (E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (DM490) and (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) Structural Differences: DM490 substitutes the hydroxy-methoxypropyl group with a methyl-p-tolyl group, while DM497 replaces the furan with a thiophene. Biological Activity: Both modulate α7 nicotinic acetylcholine receptors (nAChRs), but DM497 exhibits stronger antinociceptive effects in murine models due to thiophene’s higher lipophilicity and electronic polarizability . SAR Insight: The p-tolyl group enhances receptor affinity, while thiophene improves membrane permeability compared to furan.
- (E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) and (E)-N-(3-Formyl-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (27b) Structural Differences: 27b substitutes furan with thiophene. Physical Properties: 27a (mp 218–219°C) vs. 27b (mp 231–232°C), indicating thiophene’s influence on crystallinity . Application: Both are Staphylococcus aureus Sortase A inhibitors, with 27b showing marginally higher potency due to thiophene’s stronger hydrophobic interactions .
Selenium-Containing Analogs
- (E)-N-(Allylcarbamoselenoyl)-3-(furan-2-yl)acrylamide (3.II) and (E)-3-(Furan-2-yl)-N-(prop-2-in-1-ylcarbamoselenoyl)acrylamide (3.III) Structural Differences: 3.II has an allyl group, while 3.III features a propargyl chain. Synthesis and Activity: 3.III is synthesized in 15% yield and exhibits radical scavenging and anticancer activity via selenium’s redox-modulating properties. The propargyl group enhances stability compared to allyl .
Natural Product Derivatives
- 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide (Compound 2 from Lycium barbarum)
Structure-Activity Relationship (SAR) Analysis
SAR Trends :
- Electron-Rich Heterocycles : Thiophene enhances lipophilicity and receptor binding compared to furan.
- Polar Substituents : Hydroxy and methoxy groups improve solubility and hydrogen bonding (e.g., target compound’s antiviral activity).
- Branched Chains : The 2-methylpropyl group in the target compound may reduce metabolic degradation compared to linear chains.
Physical Properties :
- Melting Points : Thiophene analogs (e.g., 27b, 231–232°C) generally exhibit higher melting points than furan derivatives due to stronger intermolecular forces.
- Solubility: Hydroxy-methoxypropyl group in the target compound enhances water solubility compared to p-tolyl or morpholinophenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
